molecular formula C20H20ClN5O2 B2951962 3-allyl-8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887460-03-9

3-allyl-8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2951962
CAS No.: 887460-03-9
M. Wt: 397.86
InChI Key: YCGFNPPHZLFHDU-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if it’s a common compound .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis includes the starting materials, the reagents used, the conditions of the reaction (like temperature and pressure), and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, the conditions of the reaction, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, density, molar mass, etc .

Mechanism of Action

The mechanism of action is usually studied for biologically active compounds. It involves studying how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, further studies needed, etc .

Properties

IUPAC Name

6-(5-chloro-2-methylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c1-6-9-24-18(27)16-17(23(5)20(24)28)22-19-25(12(3)13(4)26(16)19)15-10-14(21)8-7-11(15)2/h6-8,10H,1,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGFNPPHZLFHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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